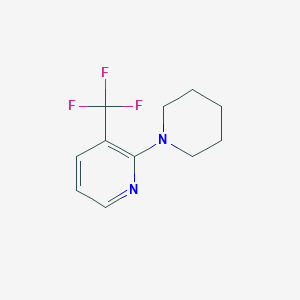

2-Piperidino-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-1-yl-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYHIWMJPXRGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579226 |

Source

|

| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-51-8 |

Source

|

| Record name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-Piperidino-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Piperidino-3-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and drug development. We present a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, followed by a thorough guide to its characterization using modern analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and the theoretical underpinnings of the experimental choices involved.

Introduction: Significance and Applications

Trifluoromethylated pyridine derivatives are a cornerstone in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Specifically, the 2-amino-3-(trifluoromethyl)pyridine scaffold is a key pharmacophore found in several important drug candidates. The introduction of a piperidine ring at the 2-position can further enhance lipophilicity and introduce a basic nitrogen atom, which can be crucial for salt formation and improving pharmacokinetic properties. This compound often serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.

This guide will provide a robust and reproducible method for the synthesis and characterization of this important building block, empowering researchers to confidently incorporate it into their drug discovery programs.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-(trifluoromethyl)pyridine and piperidine. The electron-withdrawing trifluoromethyl group at the 3-position activates the pyridine ring towards nucleophilic attack, making the chlorine at the 2-position a good leaving group.

Reaction Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (piperidine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing trifluoromethyl group. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored.

The choice of a suitable base is critical to drive the reaction to completion by neutralizing the HCl generated during the reaction. An excess of piperidine can serve as both the nucleophile and the base. Alternatively, a non-nucleophilic base such as potassium carbonate can be used.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.81 g, 10 mmol)

-

Piperidine (2.55 g, 3.0 mL, 30 mmol)

-

Anhydrous acetonitrile (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.81 g, 10 mmol) and anhydrous acetonitrile (50 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add piperidine (2.55 g, 3.0 mL, 30 mmol) to the reaction mixture in one portion.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane to afford the pure this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the piperidine protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the trifluoromethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) | Characteristic absorption bands for C-H, C-N, and C-F bonds. |

| Melting Point | A sharp melting point range indicative of a pure compound. |

Detailed Analytical Procedures

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The pyridine protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the piperidine protons will be found in the upfield region (typically δ 1.5-3.5 ppm).

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, typically around δ -60 to -70 ppm.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For this compound (C₁₁H₁₃F₃N₂), the expected exact mass is approximately 230.1085. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include:

-

C-H stretching (aliphatic and aromatic): ~2850-3100 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-F stretching: ~1100-1300 cm⁻¹

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Safety, Handling, and Storage

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Chloro-3-(trifluoromethyl)pyridine is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Piperidine is a corrosive and flammable liquid. Handle with care.

Handling:

-

Handle all chemicals with caution.

-

Avoid creating dust when handling solid materials.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has provided a detailed and practical framework for the . By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce and validate this important building block for use in drug discovery and medicinal chemistry. The combination of a robust synthetic protocol and a comprehensive analytical workflow ensures the generation of high-quality material for subsequent research endeavors.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Piperidino-3-(trifluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the anticipated physicochemical properties of 2-Piperidino-3-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal and agrochemical research. As this molecule is not extensively documented in publicly available literature, this document serves as a predictive guide grounded in established chemical principles and data from structurally analogous compounds. We will explore the molecular structure, predictable physicochemical parameters such as pKa and LogP, and the anticipated spectroscopic profile. Crucially, this guide also furnishes detailed, field-proven experimental protocols for the empirical determination of these key properties, empowering researchers to validate these predictions in a laboratory setting.

Introduction and Scientific Context

Substituted pyridines are a cornerstone of modern pharmacology and agrochemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold is a well-established strategy in drug design.[1] The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to increase lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When combined with a piperidine moiety, a common saturated heterocycle known to improve solubility and modulate receptor binding, the resulting molecule, this compound, presents an intriguing profile for further investigation. This guide provides the foundational physicochemical knowledge required for such an endeavor.

Molecular Identity and Structural Analysis

As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting it may be a novel or non-commercially available compound. Its identity is therefore defined by its structure and molecular formula.

| Identifier | Value |

| IUPAC Name | 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine |

| Molecular Formula | C₁₁H₁₃F₃N₂ |

| Molecular Weight | 230.23 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC=C2C(F)(F)F |

The molecule's architecture features a pyridine ring substituted at the 2-position with a piperidine ring and at the 3-position with a trifluoromethyl group. This arrangement has significant electronic and steric implications.

I was unable to generate a valid DOT script for the chemical structure. A visual representation would show a central pyridine ring. At position 2, a nitrogen atom of a six-membered saturated piperidine ring is attached. At position 3, a carbon atom is attached to three fluorine atoms (a trifluoromethyl group). Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and the known effects of its constituent functional groups.

| Property | Predicted Value / Profile | Scientific Rationale |

| Physical State | Likely a liquid or low-melting solid | Based on the molecular weight and structure of similar substituted pyridines. |

| pKa (of Pyridinium ion) | 3.0 - 4.5 | The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) is significantly reduced by the potent electron-withdrawing inductive effect of the adjacent -CF3 group. This is partially counteracted by the electron-donating effect of the amino group at the 2-position. The net effect is a predicted pKa lower than pyridine but higher than a pyridine with only a -CF3 group.[4][5][6] |

| LogP (Octanol/Water) | 3.0 - 4.0 | The trifluoromethyl group (Hansch π value of +0.88) and the piperidine ring both contribute significantly to lipophilicity. This suggests the compound will be highly partitioned into organic phases. A high LogP is often correlated with good membrane permeability but can also lead to poor aqueous solubility.[7][8][9] |

| Aqueous Solubility | Low | A direct consequence of the predicted high LogP value. The molecule lacks significant hydrogen bond donating capacity and has a large nonpolar surface area. |

| Organic Solvent Solubility | High | Expected to be readily soluble in common organic solvents like dichloromethane, ethyl acetate, methanol, and DMSO. |

Anticipated Spectroscopic Profile

Characterization of this molecule would rely on standard spectroscopic techniques. The following is a prediction of the key features expected in each spectrum.

-

¹H NMR:

-

Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C4 would likely be a doublet of doublets, the proton at C5 a multiplet, and the proton at C6 a doublet.

-

Piperidine Ring Protons (10H): A series of broad, overlapping signals in the aliphatic region (approx. 1.5-3.5 ppm). The two protons on the carbons adjacent to the nitrogen (alpha-protons) will be the most downfield-shifted.

-

-

¹³C NMR:

-

Total Signals: 11 distinct signals are expected.

-

Pyridine Ring Carbons (5C): Signals would appear in the aromatic region (~110-160 ppm). The carbon attached to the nitrogen (C2) and the carbon attached to the CF3 group (C3) will be significantly affected. C3 will likely appear as a quartet due to coupling with the fluorine atoms.

-

Piperidine Ring Carbons (5C): Signals in the aliphatic region (~25-55 ppm).

-

CF3 Carbon (1C): A characteristic quartet signal, shifted downfield.

-

-

¹⁹F NMR:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF3 group.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M+): A prominent peak is expected at m/z = 230.

-

Key Fragments: Fragmentation would likely involve the loss of the CF3 group ([M-69]+) or cleavage of the piperidine ring.

-

Experimental Protocols for Physicochemical Determination

Given the absence of published data, empirical determination is essential. The following sections detail robust, standard operating procedures for measuring two critical parameters: pKa and LogP.

Protocol: pKa Determination by Potentiometric Titration

This method establishes the basicity of the pyridine nitrogen by monitoring pH changes during titration with a strong acid.

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound sample (~10-20 mg)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

Methanol or a suitable co-solvent (e.g., DMSO)

-

Deionized water

-

Standardized 0.01 M Hydrochloric Acid (HCl) solution

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in a minimal amount of methanol in a 50 mL beaker. Add deionized water to bring the total volume to ~25 mL.

-

System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

-

Initial Reading: Begin stirring and record the initial pH of the solution.

-

Titration: Add the 0.01 M HCl titrant from the burette in small, precise increments (e.g., 0.1 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, which is identified by the steepest change in pH.

-

Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: LogP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[8]

Objective: To determine the octanol-water partition coefficient (LogP) of the compound.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water, HPLC-grade (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely. These saturated solvents will be used for the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).

-

Equilibration: Seal the tube and shake vigorously for at least 1 hour to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

This compound embodies a promising structural motif, combining the metabolic stability offered by the trifluoromethyl group with the versatile scaffolding of the piperidine and pyridine rings. While direct experimental data remains elusive, this guide establishes a robust predictive framework for its key physicochemical properties. The predicted high lipophilicity (LogP ~3-4) and moderate basicity (pKa ~3.0-4.5) suggest a molecule with potential for good membrane permeability but requiring careful formulation to address likely low aqueous solubility. The detailed experimental protocols provided herein offer a clear pathway for researchers to synthesize and rigorously characterize this compound, validating these predictions and paving the way for its evaluation in drug discovery and development programs.

References

-

Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Retrieved from [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

-

Ràfols, C., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Retrieved from [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Casasnovas, R., et al. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]

-

Chemaxon. (n.d.). logP and logD calculation. Chemaxon. Retrieved from [Link]

-

Mannhold, R. (n.d.). Classification of Log P calculation methods according to Mannhold[7]. ResearchGate. Retrieved from [Link]

-

Sørensen, M. H., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

-

Brown, J. C., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. NIH. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine | C7H3F6NO | CID 175669059 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information based on its structural components—the trifluoromethylpyridine core and the piperidine moiety—to offer valuable insights for researchers. This guide covers the compound's identification, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a discussion of its potential applications in drug development, grounded in the known bioactivities of related structures.

Compound Identification and Core Characteristics

The subject of this guide is the specific chemical entity identified as follows:

| Identifier | Value |

| IUPAC Name | 2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine[1] |

| CAS Number | 220459-51-8[1] |

| Synonyms | 2-Piperidino-3-(trifluoromethyl)pyridine, N-(3-trifluoromethylpyridin-2-yl)piperidine, 2-(1-piperidyl)-3-(trifluoromethyl)pyridine[1] |

Molecular Structure and Physicochemical Properties

The molecular structure combines a pyridine ring, a trifluoromethyl group, and a piperidine ring. This unique combination of functional groups is pivotal to its chemical behavior and potential biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃N₂ | PubChem[1] |

| Molecular Weight | 230.23 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The trifluoromethyl (-CF₃) group is a key feature, known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets due to its high electronegativity and the strength of the C-F bond.[2] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, often improving the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates and providing a versatile point for further chemical modification.[3]

Synthesis and Reactivity

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of a 2-halo-3-(trifluoromethyl)pyridine (where the halogen is typically chlorine or fluorine) with piperidine. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack.

Sources

- 1. 2-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | C11H13F3N2 | CID 15896763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Trifluoromethylpyridine Derivatives

Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Drug Discovery

The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Within this domain, trifluoromethylpyridine (TFMP) derivatives have emerged as a particularly privileged structural motif.[1][2][3][4] The strategic incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, onto the pyridine ring imparts a unique combination of physicochemical properties that are highly advantageous for drug development.[2][5] These properties include enhanced metabolic stability, increased lipophilicity which can improve membrane penetration, and altered electronic characteristics that can lead to stronger binding affinities with biological targets.[1][5] Consequently, the TFMP scaffold is a focal point in the discovery of novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][3][5][6] This guide provides an in-depth exploration of the diverse biological activities of novel trifluoromethylpyridine derivatives, complete with experimental protocols and mechanistic insights for researchers and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Malignancy

A significant area of research for trifluoromethylpyridine derivatives is in oncology.[1] The unique properties of the TFMP moiety contribute to the development of potent and selective anticancer agents.[7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many trifluoromethylpyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in the signaling pathways that regulate cell proliferation, survival, and metastasis.[1][8] For instance, certain derivatives have been shown to target kinases involved in cancer growth, such as Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[9][10] The trifluoromethyl group often enhances the binding of these molecules to the kinase active site, leading to improved potency.[11]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9u | A549 (Lung Carcinoma) | 0.35 | [9] |

| Compound 9u | MCF-7 (Breast Adenocarcinoma) | 3.24 | [9] |

| Compound 9u | PC-3 (Prostate Adenocarcinoma) | 5.12 | [9] |

| Compound 3 | A549 (Lung Carcinoma) | 36.5 | [10] |

| Compound 3 | MCF-7 (Breast Adenocarcinoma) | 27.9 | [10] |

| Compound 3b | NCI-60 Panel | (Varies) | [7] |

This table presents a selection of reported IC50 values to illustrate the cytotoxic potential of certain trifluoromethylpyridine and related trifluoromethyl derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8][12][13]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylpyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Workflow for In Vitro Anticancer Screening

Caption: Workflow for assessing the anticancer activity of novel compounds.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. Trifluoromethylpyridine derivatives are being explored as a novel class of antimicrobial agents with the potential to overcome existing resistance mechanisms.[15][16]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial activity of these compounds can stem from various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of nucleic acid replication, or interference with essential metabolic pathways.[16] The lipophilicity conferred by the trifluoromethyl group can facilitate the penetration of the bacterial cell membrane, leading to increased efficacy.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16][17][18]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [16] |

| HSN739 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [16] |

| Compound 25 | Staphylococcus aureus (MRSA) | 0.78 | [15] |

| Compound F10 | Xanthomonas oryzae pv. oryzae | 83 | [6][19] |

| Compound E1 | Ralstonia solanacearum | 40-78 | [6][19] |

This table showcases the potent antibacterial activity of selected trifluoromethyl-containing compounds against clinically relevant and agricultural pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[17][18] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[20][21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that prevents visible bacterial growth.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the trifluoromethylpyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at a specified temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Workflow for Antimicrobial Susceptibility Testing

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases. Trifluoromethylpyridine derivatives have shown promise as anti-inflammatory agents, potentially offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[22][23]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or to modulate the production of pro-inflammatory cytokines.[23][24] Some trifluoromethyl-containing pyrazole derivatives have been investigated for their selective inhibition of COX-2.[23]

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method for screening potential anti-inflammatory compounds.[25]

Principle: The assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Step-by-Step Methodology:

-

Prepare Solutions: Prepare solutions of the test compound at various concentrations and a standard anti-inflammatory drug (e.g., diclofenac).

-

Reaction Mixture: In test tubes, mix the test compound solutions with a solution of BSA.

-

Heat-Induced Denaturation: Heat the reaction mixtures in a water bath at a temperature that induces protein denaturation (e.g., 72°C) for a specified time.

-

Cooling: Cool the tubes to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

-

Calculate Inhibition: Calculate the percentage inhibition of protein denaturation for each compound concentration relative to the control (BSA solution without the test compound).

Future Perspectives and Conclusion

Trifluoromethylpyridine derivatives represent a highly versatile and promising scaffold in drug discovery.[2][4][5][26] Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory effects, underscore their therapeutic potential.[1][6][22][27] The continued exploration of structure-activity relationships, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the development of novel and effective drugs based on this remarkable chemical entity.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Guo, S. X., He, F., Dai, A. L., Zhang, R. F., Chen, S. H., & Wu, J. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances.

- Bioassays for anticancer activities. (n.d.). PubMed.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Screening models for inflammatory drugs. (n.d.). Slideshare.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate.

- In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. (n.d.). Slideshare.

- Application Notes and Protocols for Evaluating the Anticancer Activity of Rheochrysin In Vitro. (n.d.). Benchchem.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.

- Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy.

- Antiinflammatory activity: evaluation of a new screening procedure. (1977). PubMed.

- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry - ACS Publications.

- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). RSC Publishing.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026).

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC - NIH.

- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (n.d.). Semantic Scholar.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025). ResearchGate.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). NIH.

- ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH.

- Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. (2009). PubMed.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers.

- Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide. (n.d.). Benchchem.

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2025). ResearchGate.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry - ACS Publications.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025). ResearchGate.

- A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis. (2020). PubMed.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (n.d.). SciSpace.

- Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021). Chemical Science (RSC Publishing).

- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2025). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial | PPTX [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdb.apec.org [pdb.apec.org]

- 18. biomerieux.com [biomerieux.com]

- 19. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 21. fda.gov [fda.gov]

- 22. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 25. mdpi.com [mdpi.com]

- 26. nbinno.com [nbinno.com]

- 27. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

An In-depth Technical Guide to the Therapeutic Potential of 2-Piperidino-3-(trifluoromethyl)pyridine and Related Scaffolds

A Senior Application Scientist's Perspective on a Promising Chemical Moiety in Drug Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this versatile heterocycle.[1][2][3] Its unique electronic properties and ability to engage with biological targets make it a privileged structure in drug design.[1][4] The introduction of a trifluoromethyl group can further enhance a molecule's metabolic stability, potency, and permeability.[1] This guide explores the therapeutic potential of 2-Piperidino-3-(trifluoromethyl)pyridine, a compound that synergistically combines the advantageous features of the pyridine ring, a piperidine moiety, and a trifluoromethyl group. While direct extensive research on this specific molecule is nascent, this paper will extrapolate from related structures to build a compelling case for its investigation and provide a comprehensive framework for its synthesis, characterization, and evaluation in drug discovery programs. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for validation, and outline a strategic path toward elucidating its full therapeutic utility.

Introduction: The Strategic Combination of Key Pharmacophores

The quest for novel therapeutics is an ongoing endeavor in the pharmaceutical industry.[4] Pyridine derivatives have emerged as a particularly fruitful area of research, owing to their presence in a vast array of biologically active compounds.[1][2][3] The pyridine nucleus is a key component in over 7,000 drug candidates and is present in numerous essential medicines.[1][3] The inclusion of a piperidine ring, another highly privileged scaffold, can enhance druggability by improving metabolic stability and pharmacokinetic properties.[5]

Furthermore, the trifluoromethyl (CF3) group has become a valuable addition in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly modulate a compound's biological activity. The strategic incorporation of a CF3 group onto a pyridine ring, as seen in this compound, presents a compelling starting point for the development of novel therapeutic agents. This guide will serve as a technical roadmap for researchers and drug development professionals interested in exploring the potential of this and related chemical entities.

Synthesis and Physicochemical Characterization

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be approached through several established methods, primarily chlorine/fluorine exchange using a trichloromethylpyridine precursor or through a cyclocondensation reaction with a trifluoromethyl-containing building block.[6][7]

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-(trifluoromethyl)pyridine, with piperidine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloro-3-(trifluoromethyl)pyridine in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add 1.2 equivalents of piperidine to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of this compound can be predicted and should be experimentally verified.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₁H₁₃F₃N₂ |

| Molecular Weight | 230.23 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | Expected to be moderately lipophilic |

| pKa | The pyridine nitrogen will be basic |

Hypothesized Therapeutic Potential and Mechanisms of Action

Given the prevalence of pyridine and piperidine scaffolds in drugs targeting the central nervous system (CNS) and infectious diseases, it is reasonable to hypothesize that this compound could exhibit activity in these areas.

Potential as a CNS Modulator

Many CNS-active drugs contain piperidine and pyridine moieties. For instance, various 5-HT₂A receptor agonists, which fall outside the classical phenethylamine or tryptamine classes, feature complex heterocyclic systems. It is plausible that this compound could interact with neurotransmitter receptors or transporters.

Hypothesized Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

Caption: Hypothesized GPCR signaling pathway modulated by the compound.

Potential as an Antimicrobial Agent

Pyridine derivatives have demonstrated potent antibacterial and antifungal activity.[8] They can act by inhibiting essential enzymes or disrupting microbial membrane integrity.[8] The combination with a piperidine moiety could enhance cell wall penetration.

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for initial antimicrobial screening of the compound.

Proposed Research and Development Framework

A structured approach is necessary to systematically evaluate the therapeutic potential of this compound.

In Vitro Pharmacological Profiling

Experimental Protocol: Receptor Binding Assay

-

Target Selection: Based on structural similarity to known ligands, select a panel of relevant CNS receptors (e.g., serotonin, dopamine, adrenergic receptors).

-

Membrane Preparation: Prepare cell membrane homogenates expressing the target receptors.

-

Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target receptor in the presence of varying concentrations of this compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters.

-

Data Analysis: Determine the IC₅₀ value of the test compound and subsequently calculate the binding affinity (Ki).

In Vivo Efficacy Studies

Should in vitro studies reveal promising activity, the next logical step is to assess in vivo efficacy in relevant animal models. For example, if CNS activity is confirmed, models of anxiety, depression, or psychosis could be employed.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology is crucial.

Experimental Workflow: Preliminary ADME/Tox

Caption: Workflow for preliminary ADME/Tox profiling.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the confluence of several privileged pharmacophores. While direct biological data is currently limited, the established roles of its constituent parts—pyridine, piperidine, and the trifluoromethyl group—provide a strong rationale for its investigation as a novel therapeutic agent. The synthetic accessibility and the potential for diverse biological activities, particularly in the realms of CNS disorders and infectious diseases, make it an attractive candidate for further research.

The experimental frameworks and protocols detailed in this guide offer a clear and scientifically rigorous path for elucidating the therapeutic potential of this compound and its analogs. Future work should focus on the systematic execution of these studies, beginning with synthesis and in vitro profiling, followed by in vivo validation of any promising activities. The insights gained from such a program could pave the way for a new class of therapeutics built upon the this compound scaffold.

References

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- A Brief View on Pyridine Compounds. Open Access Journals.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

The Enigmatic Scaffold: A Perspective on 2-Piperidino-3-(trifluoromethyl)pyridine in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is a perpetual driving force in medicinal chemistry. This guide delves into the largely unexplored potential of the 2-piperidino-3-(trifluoromethyl)pyridine core. While direct, extensive research on this specific scaffold is nascent, this document synthesizes established principles from its constituent fragments—the pyridine ring, the piperidine moiety, and the trifluoromethyl group—to project its therapeutic promise and outline a strategic roadmap for its investigation. We will explore its potential synthesis, key structural and electronic features, and prospective applications in targeting a range of disease areas, providing a foundational resource for researchers poised to investigate this intriguing molecular architecture.

Introduction: The Allure of a Novel Scaffold

The relentless pursuit of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of novel molecular frameworks. The this compound scaffold presents a compelling, albeit underexplored, combination of functionalities. It marries the aromatic, electron-deficient nature of a substituted pyridine with the saturated, conformationally flexible piperidine ring, all while bearing the powerfully influential trifluoromethyl group. This unique amalgamation suggests a scaffold with the potential to engage in a variety of non-covalent interactions, penetrate biological membranes, and resist metabolic degradation, making it a tantalizing starting point for fragment-based and lead-optimization campaigns.

Deconstructing the Core: Predicted Physicochemical and Structural Properties

The therapeutic potential of any scaffold is intrinsically linked to its inherent properties. By dissecting the this compound core, we can anticipate its behavior in a biological milieu.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but its impact on molecular properties is far more profound. Its strong electron-withdrawing nature significantly alters the electronics of the pyridine ring and can influence the basicity of the piperidine nitrogen.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to oxidative metabolism. This can enhance the metabolic stability and prolong the half-life of drug candidates.

-

Lipophilicity: The -CF3 group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.

-

Binding Interactions: The fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets.

The Pyridine Ring: A Versatile Aromatic Core

The pyridine ring is a common motif in pharmaceuticals. In this scaffold, its properties are modulated by the adjacent trifluoromethyl and piperidino substituents.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a protein's binding pocket.

-

Aromatic Interactions: The ring can engage in π-π stacking and cation-π interactions with aromatic residues of a target protein.

-

Electronic Modulation: The electron-withdrawing -CF3 group at the 3-position makes the pyridine ring more electron-deficient, which can influence its reactivity and interaction profile.

The Piperidine Moiety: A Gateway to Three-Dimensional Space

The saturated piperidine ring provides conformational flexibility and a basic nitrogen center, both of which are valuable assets in drug design.

-

3D Diversity: The piperidine ring can adopt various chair and boat conformations, allowing for the precise positioning of substituents in three-dimensional space to optimize interactions with a target.

-

Basicity and Solubility: The piperidine nitrogen is basic (pKa ~11) and will likely be protonated at physiological pH. This positive charge can be exploited for ionic interactions and can improve the aqueous solubility of the molecule.

-

Substitution Vector: The piperidine ring offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The interplay of these three components is visualized in the workflow below:

Caption: Key components of the scaffold and their contributed properties.

Synthetic Accessibility: A Proposed Strategy

A key consideration for the adoption of a new scaffold is its synthetic tractability. A plausible and efficient synthesis is paramount. While specific literature on the synthesis of this compound is scarce, a logical approach would involve a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Retrosynthetic Analysis

A disconnection approach suggests that the target molecule can be synthesized from a suitable electrophilic pyridine precursor and piperidine.

Caption: Retrosynthetic analysis for the target scaffold.

(Note: The image placeholders in the DOT script above would be replaced with the actual chemical structures in a full implementation.)

Step-by-Step Experimental Protocol: Synthesis via SNAr

This proposed protocol is based on established methodologies for similar transformations.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine (or the corresponding fluoro- or bromo- derivative)

-

Piperidine

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).

-

Dissolve the starting material in the chosen polar aprotic solvent.

-

Add the base (e.g., K2CO3, 2.0 eq) to the solution.

-

Add piperidine (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validation: The identity and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Therapeutic Applications: Where Could This Scaffold Shine?

The structural features of this compound suggest its potential utility in several therapeutic areas.

Central Nervousous System (CNS) Disorders

The increased lipophilicity imparted by the -CF3 group could facilitate blood-brain barrier penetration. The piperidine moiety is a common feature in many CNS-active drugs. This scaffold could be a promising starting point for developing modulators of CNS targets such as:

-

Dopamine and Serotonin Receptors: Many antipsychotics and antidepressants feature piperidine rings.

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nAChR ligands.

Oncology

The pyridine ring is a key component of many kinase inhibitors. The this compound scaffold could be decorated with appropriate pharmacophores to target various protein kinases implicated in cancer.

Infectious Diseases

The unique electronic and steric properties of this scaffold could be exploited to design novel antibacterial or antiviral agents that overcome existing resistance mechanisms.

Future Directions and Conclusion

The this compound scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. This guide has provided a theoretical framework for its synthesis, an analysis of its key properties, and a perspective on its potential therapeutic applications. The next logical steps for the research community are:

-

Synthesis and Characterization: The successful synthesis and thorough characterization of the core scaffold are the essential first steps.

-

Library Synthesis: The development of a diverse library of derivatives with substitutions on the pyridine and piperidine rings will be crucial for exploring structure-activity relationships.

-

Biological Screening: Screening of this library against a wide range of biological targets will help to identify promising hit compounds.

References

As this guide is a forward-looking perspective on a novel scaffold, direct references for "this compound" are not available. The principles discussed are based on foundational concepts in medicinal chemistry, and further reading on the individual components is recommended. For authoritative information on the synthesis and properties of related compounds, researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the primary chemical literature.

An In-depth Technical Guide to the Initial In Vitro Screening of 2-Piperidino-3-(trifluoromethyl)pyridine in Cancer Cell Lines

Abstract

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those incorporating privileged scaffolds like piperidine and trifluoromethyl groups, represent a promising frontier in drug discovery. The trifluoromethyl moiety can enhance metabolic stability and binding affinity, while the piperidine ring is a common feature in many FDA-approved drugs. This guide outlines a comprehensive, multi-phase strategy for the initial in vitro screening of the novel compound 2-Piperidino-3-(trifluoromethyl)pyridine. The workflow is designed to first establish broad cytotoxic activity, then to elucidate the primary mechanism of action through apoptosis and cell cycle analysis, and finally to probe potential effects on key cancer-related signaling pathways. Each phase is supported by detailed, field-proven protocols and rationale to ensure scientific rigor and reproducibility, providing researchers with a robust framework for evaluating this and other novel chemical entities.

Introduction: Rationale for Screening

The pyridine nucleus is a fundamental scaffold in medicinal chemistry. When substituted with electron-withdrawing groups like trifluoromethyl (CF3), the molecule's lipophilicity, metabolic stability, and bioavailability can be significantly improved[1][2]. Such modifications are known to enhance the potency of therapeutic agents, including those used in oncology[3]. The addition of a piperidine ring, a saturated heterocycle, offers a versatile anchor for molecular interactions and is a structural motif found in numerous pharmaceuticals[4].

The convergence of these three structural elements—pyridine, trifluoromethyl, and piperidine—in this compound (hereafter designated "Compound PTP") presents a compelling case for its evaluation as a potential anticancer agent. The initial screening process is a critical step to determine if a compound warrants further investigation. A well-designed screening cascade must be logical, efficient, and mechanistic, moving from broad phenotypic effects to more specific cellular responses. This guide provides the strategic framework and detailed methodologies for such an initial investigation.

Guiding Principles of the Screening Cascade

The screening strategy is built on a tiered approach. It begins with a high-throughput assay to assess general cytotoxicity across a panel of cell lines and progresses to more complex, lower-throughput assays to understand the underlying biology. This ensures that resources are focused on compounds that show genuine promise.

Phase 1: Primary Cytotoxicity and Selectivity Screening

Expertise & Causality: The primary objective is to determine if Compound PTP exerts an anti-proliferative or cytotoxic effect on cancer cells and to assess its selectivity. A robust and sensitive assay is required. While MTT is a classic choice, the WST-1 assay is often preferred due to its higher sensitivity, single-step procedure (no solubilization required), and the production of a water-soluble formazan product, which simplifies the workflow and reduces variability[5][6]. We screen against a panel of cancer cell lines from diverse tissue origins to identify broad-spectrum activity or tissue-specific sensitivity. Crucially, inclusion of a non-malignant cell line (e.g., human gingival fibroblasts) provides an early indication of tumor selectivity, a key characteristic of a promising drug candidate[4].

Experimental Protocol: WST-1 Cell Viability Assay

This protocol is adapted from established methodologies for tetrazolium salt-based assays[6][7].

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], DU145 [prostate]) and a normal cell line (e.g., HGF [fibroblast]) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of Compound PTP in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

-

-

WST-1 Reagent Addition & Measurement:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C. The time depends on the metabolic activity of the cell line and should be optimized to ensure the absorbance values are within the linear range of the plate reader.

-

Gently shake the plate for 1 minute to ensure homogenous color distribution.

-

Measure the absorbance at 440-450 nm using a microplate reader. A reference wavelength of >600 nm should be used to subtract background noise[6].

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control (defined as 100% viability).

-

Plot the normalized viability (%) against the log-transformed compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value.

-

Data Presentation: IC50 Values

All quantitative data should be summarized for clear interpretation.

| Cell Line | Tissue of Origin | IC50 of Compound PTP (µM) | IC50 of Doxorubicin (µM) | Selectivity Index (SI)* |

| MCF-7 | Breast Cancer | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| HCT116 | Colon Cancer | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| DU145 | Prostate Cancer | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| HGF | Normal Fibroblast | Hypothetical Value | Hypothetical Value | N/A |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater tumor selectivity.

Phase 2: Elucidation of Cell Death Mechanism

Expertise & Causality: If Compound PTP demonstrates potent cytotoxicity, the next critical question is how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled, non-inflammatory process[8]. Necrosis, in contrast, is an uncontrolled form of cell death that can lead to inflammation and damage to surrounding healthy tissue. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these processes[9][10]. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while the membrane remains intact[11]. PI is a DNA-intercalating agent that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[12].

Phase 4: Preliminary Signaling Pathway Analysis

Expertise & Causality: To form an early hypothesis about the molecular target of Compound PTP, it is valuable to examine its effect on key signaling pathways that are frequently dysregulated in cancer and control cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[13] A decrease in the phosphorylation (activation) of key kinases like AKT and ERK following treatment would suggest that Compound PTP may be acting upstream in these cascades.[13][14] Western blotting is the standard technique for this analysis, allowing for the semi-quantitative detection of specific proteins and their phosphorylation status.[15][16]

Experimental Protocol: Western Blotting

This is a generalized protocol; specific antibody dilutions and incubation times must be optimized.[16][17]

-

Protein Extraction:

-

Treat a sensitive cell line with Compound PTP at its IC50 for a short duration (e.g., 1, 6, 12 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

-

Conclusion and Future Directions

This technical guide provides a structured, multi-phase approach for the initial in vitro screening of this compound. By systematically evaluating its cytotoxicity, mechanism of cell death, and effects on cell cycle progression and key signaling pathways, researchers can build a comprehensive preliminary profile of the compound's anticancer potential.

Positive results from this cascade—specifically, potent and selective cytotoxicity driven by apoptosis and associated with cell cycle arrest—would provide a strong rationale for advancing Compound PTP to the next stages of drug discovery. These would include target identification studies, structure-activity relationship (SAR) optimization to improve potency and selectivity, and eventual evaluation in preclinical in vivo cancer models.

References

-

Gorshkov, V., et al. (2006). Cytotoxic assays for screening anticancer agents . Statistics in Medicine, 25(13), 2323-39. [Link]

-

Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips . Assay Genie. [Link]

-

BMG Labtech. Apoptosis – what assay should I use? . BMG Labtech. [Link]

-

Takara Bio. Cell viability and proliferation measurement . Takara Bio. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry . Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

University of Virginia School of Medicine. Cell Cycle Tutorial . University of Virginia. [Link]

-

Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells . Medium. [Link]

-

BMG Labtech. Cytotoxicity Assays – what your cells don't like . BMG Labtech. [Link]

-

ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across... . ResearchGate. [Link]

-

Ho, A., & Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines . Methods in molecular biology, 1120, 103–112. [Link]

-